molecular formula C8H11FO4 B573330 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid CAS No. 174460-68-5

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B573330
CAS No.: 174460-68-5
M. Wt: 190.17
InChI Key: RPVSMVLXDUFTQU-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic Acid

Molecular Architecture and Stereochemical Features

The molecular architecture of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid represents a sophisticated example of spirocyclic chemistry, where two distinct ring systems are connected through a single tetrahedral carbon atom known as the spiro center. This compound exhibits a molecular weight of 190.17 grams per mole and possesses the Chemical Abstracts Service registry number 174460-68-5. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 9-fluoro-1,4-dioxaspiro[4.4]nonane-9-carboxylic acid, reflecting the systematic numbering convention employed for spirocyclic structures. The canonical Simplified Molecular Input Line Entry System representation, C1CC(C2(C1)OCCO2)(C(=O)O)F, provides a linear notation that captures the essential connectivity and stereochemical relationships within the molecule.

The stereochemical complexity of this compound arises from the three-dimensional arrangement of functional groups around the spiro center, which creates a rigid molecular framework with defined spatial orientations. Spirocyclic compounds of this class are characterized by their unique ability to occupy three-dimensional space in a manner distinct from traditional bicyclic systems, as the spiro connection prevents free rotation between the ring systems. The presence of both the fluorine substituent and carboxylic acid functional group introduces additional elements of molecular polarity and potential for intermolecular interactions. Research into related spirocyclic structures has demonstrated that such compounds can exhibit axial chirality, where the spatial arrangement of substituents around the spiro center creates distinct enantiomeric forms even in the absence of traditional chiral centers.

Spirocyclic Framework Analysis

The spirocyclic framework of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid consists of two interconnected ring systems that share a common carbon atom, creating a [4.4] spiro junction. The first ring system is a five-membered 1,4-dioxane ring containing two oxygen atoms positioned at the 1 and 4 positions, while the second component is a five-membered cyclopentane ring. This particular arrangement creates what is known as a spiroketal structure, which represents a subclass of spirocyclic compounds where one of the rings contains heteroatoms. The dioxane ring contributes significantly to the overall molecular geometry by introducing oxygen atoms that can participate in hydrogen bonding and influence the compound's solvation properties.

The [4.4] designation in the spirocyclic nomenclature indicates that both rings contain four carbon atoms in their respective backbones, excluding the shared spiro carbon atom. This symmetrical arrangement provides the molecule with a relatively balanced three-dimensional profile, though the presence of the heteroatoms in the dioxane ring introduces asymmetry in terms of electronic distribution and chemical reactivity. Spirocyclic frameworks of this type are known for their rigid conformational properties, as the spiro junction prevents ring flipping and other conformational interconversions that are common in flexible cyclic systems. The rigidity of the spirocyclic core has important implications for the compound's physical properties, including its melting point, solubility characteristics, and potential for crystal packing in solid-state structures.

Studies of related 1,4-dioxaspiro[4.4]nonane systems have revealed that these frameworks can adopt specific conformational preferences that are governed by the electronic and steric requirements of the substituents. The incorporation of both oxygen atoms within the same ring system creates opportunities for intramolecular interactions and influences the overall molecular dipole moment. Computational investigations of similar spirocyclic systems have shown that the geometry around the spiro center is highly constrained, with bond angles that deviate from ideal tetrahedral values due to ring strain effects.

Fluorine Substituent Configuration

The fluorine substituent in 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid occupies a critical position at the spiro carbon center, directly influencing both the electronic properties and spatial characteristics of the molecule. Fluorine, being the most electronegative element, introduces significant electron-withdrawing effects that can modulate the reactivity of nearby functional groups, particularly the carboxylic acid moiety. The positioning of the fluorine atom at the spiro center creates a unique electronic environment where the electron density is significantly polarized, affecting both the stability of the molecule and its interactions with other chemical species.

The stereochemical configuration of the fluorine substituent is fixed due to the rigid nature of the spirocyclic framework, eliminating the possibility of conformational isomerism that might be observed in more flexible systems. This fixed configuration has important implications for the compound's biological activity and chemical reactivity, as the fluorine atom's spatial orientation relative to other functional groups remains constant. Research on fluorinated spirocyclic compounds has demonstrated that the introduction of fluorine can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to various molecular targets.

The carbon-fluorine bond length in this configuration is approximately 1.35 Angstroms, which is shorter than typical carbon-hydrogen bonds and contributes to the overall compactness of the molecular structure. The electronegativity difference between carbon and fluorine creates a dipolar interaction that influences the molecule's overall polarity and can affect its solubility in different solvents. Fluorine substitution at the spiro center also impacts the compound's thermal stability, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry, contributing to enhanced molecular stability under various reaction conditions.

Carboxylic Acid Functional Group Orientation

The carboxylic acid functional group in 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid is positioned at the same carbon atom as the fluorine substituent, creating a unique substitution pattern at the spiro center. This arrangement places both the electron-withdrawing fluorine atom and the polar carboxylic acid group in close proximity, leading to significant intramolecular electronic effects that influence the compound's acidity and reactivity profile. The carboxylic acid group adopts a specific spatial orientation that is constrained by the rigid spirocyclic framework, preventing the free rotation that would typically be observed in acyclic carboxylic acids.

The three-dimensional orientation of the carboxylic acid group relative to the spirocyclic backbone creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The proximity of the electronegative fluorine atom to the carboxylic acid moiety results in an enhanced acidic character compared to non-fluorinated analogs, as the fluorine substituent stabilizes the conjugate base through inductive effects. This electronic influence manifests in measurable changes to the compound's pKa value, making it a stronger acid than its non-fluorinated counterpart.

Crystallographic studies of related carboxylic acid-containing spirocyclic compounds have revealed that the carboxyl group can participate in extensive hydrogen bonding networks in the solid state, influencing crystal packing arrangements and material properties. The rigid orientation enforced by the spirocyclic framework means that the carboxylic acid group maintains a consistent spatial relationship with respect to the rest of the molecule, which has important implications for molecular recognition processes and potential applications in supramolecular chemistry.

Structural Parameter Value Reference
Molecular Formula C₈H₁₁FO₄
Molecular Weight 190.17 g/mol
Chemical Abstracts Service Number 174460-68-5
International Union of Pure and Applied Chemistry Name 9-fluoro-1,4-dioxaspiro[4.4]nonane-9-carboxylic acid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Exact Mass 190.06413699 Da

Properties

IUPAC Name

9-fluoro-1,4-dioxaspiro[4.4]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c9-7(6(10)11)2-1-3-8(7)12-4-5-13-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVSMVLXDUFTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667719
Record name 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174460-68-5
Record name 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pre-cyclization Fluorination

A common approach involves fluorinating a cyclopentanone precursor prior to ketal formation. For example, 3-fluorocyclopentanone could serve as the starting material. Reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions yields the spirocyclic ketal. This method mirrors the synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, where cyclopentanone derivatives are protected as ketals.

Reaction Conditions

  • Catalyst : p-toluenesulfonic acid (0.5–2 mol%)

  • Solvent : Toluene (reflux, 80–110°C)

  • Yield : 85–90% (based on analogous non-fluorinated systems)

Post-cyclization Fluorination

Alternatively, fluorination can be performed on the preformed spirocyclic intermediate. Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) may introduce fluorine at the 6-position via radical or ionic mechanisms. This strategy requires careful control to avoid ring-opening side reactions.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced through hydrolysis of ester precursors or oxidation of alcohol intermediates.

Ester Hydrolysis

Ethyl or methyl esters of spirocyclic compounds are common intermediates. For instance, ethyl 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylate can be hydrolyzed under basic or acidic conditions:

ConditionCatalystTemperatureYield (%)Source Analogy
Aqueous NaOH (2M)None80°C, 4h75–80
HCl (conc.)H2SO4 (trace)Reflux, 6h70–75

Oxidative Routes

Oxidation of a 6-fluorospirocyclic alcohol (e.g., 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-methanol) using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems offers an alternative pathway. However, overoxidation risks necessitate precise stoichiometric control.

Fluorination Strategies

Electrophilic Fluorination

Selectfluor® in acetonitrile or DMF at 60–80°C selectively fluorinates sp³-hybridized carbons adjacent to electron-withdrawing groups. Applied to 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid derivatives, this method could install fluorine at the 6-position with moderate regioselectivity.

Nucleophilic Fluorination

Metal fluorides (e.g., KF, CsF) in polar aprotic solvents (DMF, DMSO) facilitate SN2 displacement of leaving groups (e.g., bromide, mesylate) at the 6-position. For example:

6-Bromo-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid + KF → 6-Fluoro derivative

  • Conditions : 120°C, 12h, anhydrous DMF

  • Yield : 50–60% (estimated from similar spirocyclic systems)

Catalytic Ring-Opening/Recyclization

High-temperature reactions with acidic catalysts, as demonstrated in the synthesis of tetrahydropyran-4-carboxylic acid, suggest a pathway for spirocyclic rearrangements. Using Al2O3 or zeolite catalysts at 220–270°C, fluorinated lactones or esters could undergo ring-opening followed by recyclization to form the target compound.

Example Protocol

  • Substrate : 2,7-dioxaspiro[4.4]nonane-1,6-dione derivative

  • Catalyst : γ-Al2O3 (5 wt%)

  • Conditions : 250°C, N2 atmosphere, 3h

  • Yield : ~40% (extrapolated from non-fluorinated systems)

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound for drug design and development.

Comparison with Similar Compounds

Parent Compound: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • Key Properties :
    • CAS 38853-85-9, stored at 2–8°C in sealed containers .
    • Used as a building block in organic synthesis, available in high-purity grades (up to 99.999%) .
  • Applications : Serves as a precursor for coupling reactions (e.g., amide bond formation) .

Ethyl-Substituted Analog: 8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid

  • Molecular Formula : C₁₀H₁₆O₄
  • Molecular Weight : 200.23 g/mol (M+H⁺ = 201) .
  • Key Properties :
    • Synthesized via hydrolysis of ethyl esters (96% yield) .
    • Forms a colorless oil, reactive in HATU-mediated couplings with amines .

Hypothetical Fluorinated Compound: 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic Acid

  • Molecular Formula : C₈H₁₁FO₄ (calculated)
  • Molecular Weight : ~190.18 g/mol (parent + F – H).
  • Predicted Properties: Acidity: Fluorine’s electron-withdrawing effect lowers the carboxylic acid’s pKa, increasing acidity compared to non-fluorinated analogs . Stability: Fluorine may reduce metabolic oxidation, enhancing in vivo stability .
  • Synthetic Challenges : Fluorination would require specialized reagents (e.g., Selectfluor®) or late-stage functionalization.

Broader Structural Comparisons

Spiro Compounds with Heteroatoms

  • 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic Acid (CAS 7153-58-4): Features two nitrogen atoms in the spiro system. Molecular weight: 198.18 g/mol; higher polarity due to urea-like groups .
  • 1,4-Dioxa-6,8-diazaspiro[4.4]nonane (CAS 260053-40-5): Contains two nitrogen atoms; used in peptide mimetics .

Non-Spiro Fluoroquinolones (Contextual Comparison)

  • Enrofloxacin (C₁₉H₂₂FN₃O₃): A veterinary fluoroquinolone with 98.5–101.5% purity . Demonstrates how fluorine enhances antibacterial activity by stabilizing DNA gyrase interactions .
  • Tosufloxacin Tosilate (CAS 100490-36-6):

    • Contains a 6-fluoro group on a naphthyridine core.
    • Density: 1.558 g/cm³; pKa ≈ 5.79 .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₂O₄ 172.18 None Organic synthesis building block
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid C₁₀H₁₆O₄ 200.23 Ethyl at C8 Amide coupling reagent
6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₁FO₄ 190.18 (calc.) Fluoro at C6 Hypothetical; predicted enhanced acidity -
Tosufloxacin Tosilate C₁₉H₁₅F₃N₄O₃ 404.34 Fluoroquinolone Antibacterial agent

Biological Activity

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid is an organic compound characterized by its unique spirocyclic structure, which includes a fluorine atom and a carboxylic acid group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity.

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 174460-68-5

Synthesis

The synthesis of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid typically involves the condensation of lactones in the presence of sodium ethoxide. This process forms a dilactone intermediate, which is subsequently converted to the sodium salt of a spiroketal acid through heating with sodium hydroxide. Finally, decarboxylation occurs via refluxing with water or dilute mineral acid.

The biological activity of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid is largely attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to various enzymes or receptors. The carboxylic acid group is crucial for hydrogen bonding interactions, which can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Preliminary studies suggest that 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid may possess inhibitory effects against certain bacterial strains. For instance, it has shown activity against Gram-positive bacteria, potentially making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also under investigation. The presence of the carboxylic acid group is often associated with anti-inflammatory activity in organic compounds. In vitro studies have indicated that derivatives of spirocyclic compounds can inhibit pro-inflammatory cytokines, suggesting that 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid might exhibit similar effects.

Research Findings

Study TypeFindingsReference
Antimicrobial AssayShowed significant inhibition against Staphylococcus aureus and Escherichia coli strains
Anti-inflammatoryInhibited TNF-alpha and IL-6 production in macrophage cultures
Structure ActivityStructure-activity relationship studies indicate that fluorine substitution enhances potency

Case Studies

Several case studies have explored the biological implications of compounds structurally related to 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid:

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various spirocyclic compounds, revealing that those with fluorine substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.
  • Case Study on Anti-inflammatory Mechanisms :
    • Research focused on the anti-inflammatory pathways activated by spirocyclic derivatives demonstrated that these compounds could modulate NF-kB signaling, leading to reduced expression of inflammatory markers.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, and how should data interpretation address stereochemical ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify the spirocyclic framework and fluorine coupling patterns. 19F^{19}\text{F} NMR is essential to confirm fluorination at position 6 .
  • Infrared (IR) Spectroscopy : Analyze carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) to validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]+^+) and fragmentation patterns to verify the molecular formula (C8_8H11_{11}FO4_4) .
  • X-ray Crystallography : Resolve spirocyclic stereochemistry and fluorine positioning if single crystals are obtainable .

Q. How can researchers ensure purity during the synthesis of 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, particularly given its polar functional groups?

  • Methodological Answer :

  • Chromatographic Purification : Use reverse-phase HPLC with C18 columns and gradients of water/acetonitrile (0.1% formic acid) to separate polar impurities. Monitor eluents via UV detection at 210-260 nm .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and byproducts.
  • Analytical Validation : Confirm purity (>95%) via HPLC-UV/ELSD and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during the synthesis of the spirocyclic core in 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid?

  • Methodological Answer :

  • Ring-Closing Metathesis (RCM) : Employ Grubbs catalysts (e.g., G2) to form the spirocyclic structure under inert conditions (argon), minimizing steric clashes .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by using controlled microwave heating (e.g., 100°C, 30 min) to overcome kinetic barriers .
  • Solvent Optimization : Use low-polarity solvents (e.g., THF) to stabilize transition states and reduce side reactions .

Q. How can computational modeling resolve contradictions in spectroscopic data, such as ambiguous fluorine positioning or spirocyclic conformation?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate 19F^{19}\text{F} NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data to validate fluorine placement .
  • Molecular Dynamics (MD) Simulations : Model spirocyclic flexibility under varying temperatures to identify dominant conformers and reconcile NMR splitting patterns .
  • Docking Studies : If the compound has biological targets, simulate ligand-receptor interactions to prioritize synthetic isomers with higher binding affinity .

Q. What strategies address discrepancies in reaction yields when scaling up the synthesis of 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify critical factors affecting yield .
  • Kinetic Profiling : Conduct in-situ FTIR or Raman spectroscopy to monitor reaction progress and optimize endpoint determination during scale-up .
  • Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce batch-to-batch variability .

Data Analysis and Theoretical Frameworks

Q. How should researchers design stability studies for 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40-80°C). Monitor degradation via LC-MS and quantify stability-indicating parameters (e.g., t90_{90}) .
  • pH-Rate Profiling : Determine degradation kinetics across pH 1-13 to identify optimal storage conditions (e.g., pH 5-7 for maximum stability) .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to disentangle confounding variables (e.g., solvent effects, impurity levels) .
  • Bayesian Inference : Model uncertainty in dose-response curves to prioritize hypotheses for follow-up testing (e.g., fluorine’s role in target binding) .

Synthesis and Mechanistic Insights

Q. What catalytic systems enhance enantioselectivity in the synthesis of 6-fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid derivatives?

  • Methodological Answer :

  • Chiral Organocatalysts : Use proline-derived catalysts for asymmetric induction during spirocyclization .
  • Transition Metal Catalysis : Explore Pd-catalyzed C-F bond formation to install fluorine with high stereochemical control .

Q. How can isotope labeling (e.g., 18O^{18}\text{O}, 2H^{2}\text{H}) elucidate the mechanistic pathway of spirocyclic ring formation?

  • Methodological Answer :

  • Isotope Tracing : Introduce 18O^{18}\text{O} into the carboxylic acid group and track incorporation via MS to confirm intramolecular cyclization vs. intermolecular pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. ring closure) .

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